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Compound of Interest

Compound Name: Fmoc-L-leucinol

Cat. No.: B557444 Get Quote

In the landscape of synthetic peptide chemistry and drug development, N-α-(9-

Fluorenylmethoxycarbonyl)-L-leucinol, commonly abbreviated as Fmoc-L-leucinol, stands out

as a pivotal building block. It is a derivative of the natural amino acid L-leucine, where the

carboxylic acid group is reduced to a primary alcohol, and the alpha-amino group is protected

by the base-labile Fmoc group.[1][2] This unique structure makes it an invaluable tool, not for

direct incorporation into a growing peptide chain via standard amide bond formation, but for the

synthesis of C-terminally modified peptides, peptidomimetics, and complex organic molecules.

The utility of Fmoc-L-leucinol is intrinsically linked to the dominance of the Fmoc solid-phase

peptide synthesis (SPPS) strategy.[3][4][5] Developed by Carpino and Han in the 1970s, the

Fmoc protecting group offers a mild, orthogonal protection scheme, allowing for the assembly

of complex peptide sequences under conditions that preserve sensitive functionalities.[6][7]

Fmoc-L-leucinol extends the versatility of this strategy, enabling researchers to create

molecules with enhanced stability, altered pharmacokinetic profiles, and novel biological

activities, making it a cornerstone reagent in pharmaceutical and biotechnological research.[8]

[9][10]

This guide provides a comprehensive overview of Fmoc-L-leucinol, from its foundational

synthesis and mechanistic principles to its critical applications and the rigorous analytical

methods required to ensure its quality.

Core Synthesis and Mechanistic Principles
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The synthesis of Fmoc-L-leucinol is a straightforward yet precise process involving the

protection of the primary amine of L-leucinol. The success of the synthesis hinges on achieving

high yield while preserving the stereochemical integrity of the chiral center.

The Precursors: L-leucinol and the Fmoc Group
L-Leucinol: The starting material is the chiral amino alcohol L-leucinol, derived from the

reduction of L-leucine. Its primary alcohol and primary amine are the key functional groups,

with the amine being the target for protection.

Fmoc Donors: The Fmoc group is typically introduced using one of two common reagents:

9-Fluorenylmethyl chloroformate (Fmoc-Cl): A highly reactive acyl chloride that provides

rapid protection.

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu): A slightly less reactive but more

stable reagent that often results in cleaner reactions with fewer side products.[4]

The Reaction: N-Protection Mechanism
The core of the synthesis is a nucleophilic acyl substitution reaction. The amino group of L-

leucinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc donor.

The reaction is conducted under basic conditions to deprotonate the ammonium salt of the

amino acid, thereby activating the free amine for nucleophilic attack.

Caption: Reaction mechanism for the synthesis of Fmoc-L-leucinol.

The choice of base is critical. A mild inorganic base like sodium bicarbonate or sodium

carbonate is often used in a biphasic system (e.g., dioxane and water), a classic example of

the Schotten-Baumann reaction conditions. This approach effectively neutralizes the HCl

byproduct without promoting side reactions like racemization.

Workflow for Synthesis and Purification
A robust synthesis protocol must be followed by a meticulous purification process to ensure the

final product meets the high-purity standards required for peptide synthesis and pharmaceutical

applications.
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Caption: General workflow for Fmoc-L-leucinol synthesis and purification.

Quality Control and Characterization
Ensuring the identity, purity, and stereochemical integrity of Fmoc-L-leucinol is paramount. A

panel of analytical techniques is employed for comprehensive characterization. The purity of

the building block directly impacts the success of the overall synthesis, minimizing the risk of

truncated sequences, side reactions, and complex purification challenges downstream.[11][12]

Physicochemical Properties
The following table summarizes the key physical and chemical identifiers for Fmoc-L-leucinol.

Property Value Reference

CAS Number 139551-83-0 [1][2][8]

Molecular Formula C₂₁H₂₅NO₃ [1][8]

Molecular Weight 339.4 g/mol [8]

Appearance White powder [8]

Melting Point 131-134 °C [8]

Optical Rotation [α]D²⁰ = -22 ± 2º (c=1 in DMF) [8]

Storage 0-8 °C, desiccated [8]

Analytical Validation
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Technique Purpose Typical Specification

HPLC (High-Performance

Liquid Chromatography)

Quantifies chemical purity by

separating the main compound

from any impurities.

≥ 98% (often > 99%)

Mass Spectrometry (MS)

Confirms the molecular weight

and therefore the identity of

the compound.

[M+H]⁺, [M+Na]⁺ ions match

theoretical values.

NMR (Nuclear Magnetic

Resonance) Spectroscopy

Confirms the chemical

structure by analyzing the

magnetic properties of atomic

nuclei.

¹H and ¹³C NMR spectra are

consistent with the expected

structure.

Chiral HPLC

Determines the enantiomeric

purity, ensuring the absence of

the D-isomer.

≥ 99.5% enantiomeric excess

(e.e.)

FTIR (Fourier-Transform

Infrared Spectroscopy)

Confirms the presence of key

functional groups (e.g.,

carbamate, alcohol, aromatic

rings).

Characteristic peaks for N-H,

O-H, C=O, and C-H bonds.

Applications in Research and Drug Development
Fmoc-L-leucinol is a versatile reagent with applications spanning fundamental research to

industrial-scale pharmaceutical production.

Peptide Synthesis: While not incorporated via a peptide bond, it is used to synthesize C-

terminally modified peptides, such as peptide alcohols. These modifications can dramatically

alter a peptide's resistance to proteases and change its receptor binding profile. It is also

used in the synthesis of depsipeptides, where an ester linkage replaces an amide bond in

the backbone.[8]

Drug Development: In medicinal chemistry, Fmoc-L-leucinol is a key building block for

creating peptidomimetics—compounds that mimic the structure of natural peptides but with

improved stability and bioavailability.[8][9][10] Its hydrophobic side chain and chiral center
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are often incorporated into the scaffolds of small molecule drugs to optimize interactions with

biological targets.

Bioconjugation: The compound can be used in bioconjugation processes, where it acts as a

linker to attach biomolecules to other entities, such as drug delivery systems or surfaces for

biosensors.[8][10]

Material Science: The self-assembly properties of Fmoc-protected amino alcohols are being

explored to create functional materials like hydrogels, which have applications in tissue

engineering and controlled drug release.[8]

Detailed Experimental Protocols
The following protocols provide a standardized methodology for the synthesis and analysis of

Fmoc-L-leucinol.

Protocol 1: Laboratory-Scale Synthesis of Fmoc-L-
leucinol
Objective: To synthesize Fmoc-L-leucinol from L-leucinol and Fmoc-Cl with high purity.

Materials:

L-leucinol (1.0 eq)

Fmoc-Cl (1.05 eq)

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

1,4-Dioxane

Deionized Water

Ethyl Acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

Reaction Setup: In a round-bottom flask, dissolve L-leucinol and sodium bicarbonate in a 1:1

mixture of deionized water and 1,4-dioxane.

Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.

Reagent Addition: Dissolve Fmoc-Cl in 1,4-dioxane and add it dropwise to the cooled L-

leucinol solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for an additional 2-4 hours.

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the

L-leucinol spot is consumed.

Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract

the product into ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally

with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl

acetate/hexanes) or purify by flash column chromatography on silica gel to yield pure Fmoc-
L-leucinol as a white solid.

Protocol 2: Purity Analysis by RP-HPLC
Objective: To determine the chemical purity of the synthesized Fmoc-L-leucinol.

Materials & Equipment:

HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Synthesized Fmoc-L-leucinol sample

Procedure:

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of

ACN and water.

HPLC Conditions:

Flow Rate: 1.0 mL/min

Detection Wavelength: 265 nm (for the fluorenyl group)

Column Temperature: 25 °C

Injection Volume: 10 µL

Gradient Elution:

0-2 min: 50% B

2-17 min: Gradient from 50% to 95% B

17-20 min: Hold at 95% B

20-21 min: Gradient from 95% to 50% B

21-25 min: Hold at 50% B (re-equilibration)

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by

dividing the area of the main product peak by the total area of all peaks and multiplying by

100.
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Conclusion
Fmoc-L-leucinol is more than just a protected amino alcohol; it is an enabling tool for chemical

innovation. Its synthesis, grounded in the fundamental principles of amine protection, provides

a reliable route to a versatile building block. The rigorous analytical characterization it

undergoes ensures the high purity necessary for its demanding applications. For researchers in

peptide science, medicinal chemistry, and material science, a thorough understanding of

Fmoc-L-leucinol's synthesis and properties is essential for leveraging its full potential in the

development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b557444#fmoc-l-leucinol-discovery-and-synthesis-
background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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